ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a trifluoromethylphenyl substituent at position 1 and an ethyl carboxylate group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-7-18(17-16-10)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNWRKRGPNDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules. Medicine: Industry: Utilized in the production of materials with enhanced chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its target, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Position 1 Substituent Variations
- Ethyl 1-heptyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (2h): Replacing the trifluoromethylphenyl group with a heptyl chain increases lipophilicity (logP), likely altering pharmacokinetic properties such as absorption and distribution.
Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :
The pyridinyl group introduces a hydrogen-bond acceptor, enhancing solubility in polar solvents. This substitution may improve interactions with polar enzyme active sites but reduce blood-brain barrier penetration relative to the trifluoromethylphenyl analogue .Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate :
The methylbenzyl group is less electron-withdrawing than -CF₃, leading to higher electron density on the triazole ring. This could increase reactivity in electrophilic substitution reactions but reduce metabolic stability .
Position 4 Functional Group Modifications
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :
Replacing the ethyl ester with a carboxylic acid significantly increases polarity, reducing cell permeability but improving water solubility. This compound demonstrated potent antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells), suggesting the carboxylic acid moiety enhances target engagement in specific cancer models .- These derivatives are synthesized via β-diketoester cyclization, a method distinct from the Huisgen cyclization typically used for triazoles .
Antitumor Activity
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Preparation of an alkyne precursor (e.g., ethyl propiolate) and an azide derivative (e.g., 4-(trifluoromethyl)phenyl azide).
- Reaction under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate).
- Yield optimization requires precise control of stoichiometry (1:1 molar ratio of azide to alkyne) and catalyst loading (5–10 mol%) .
- Data Table :
| Solvent System | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| THF/H₂O | 25 | 5 | 85 |
| DMSO/H₂O | 25 | 10 | 78 |
| EtOH/H₂O | 40 | 5 | 72 |
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 285.22 (C₁₂H₁₀F₃N₃O₂) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the triazole ring geometry and trifluoromethylphenyl orientation .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). DMSO is preferred for biological assays due to high solubility (>50 mg/mL) .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation by HPLC. The ester group hydrolyzes under alkaline conditions (pH >10), requiring neutral buffer storage .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in biological assays?
- Methodology :
- Comparative SAR Studies : Replace the -CF₃ group with -CH₃, -Cl, or -Br to assess impacts on bioactivity. The -CF₃ group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability, improving membrane permeability in antimicrobial assays .
- Data Table :
| Substituent | logP | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| -CF₃ | 2.8 | 3.2 |
| -CH₃ | 1.3 | 12.5 |
| -Cl | 2.1 | 8.7 |
Q. What mechanistic insights explain its anticancer activity, and how are target interactions validated?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of human carbonic anhydrase IX (hCA IX) or topoisomerase II. IC₅₀ values correlate with apoptosis induction in HeLa cells (IC₅₀ = 8.3 μM) .
- Molecular Docking : Simulations (AutoDock Vina) predict strong binding to hCA IX (ΔG = -9.2 kcal/mol) via triazole-CF₃ interactions .
- Validation : CRISPR-Cas9 knockout of hCA IX in cell lines reduces compound efficacy by 60%, confirming target involvement .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use QikProp to optimize parameters (e.g., reduce plasma protein binding from 92% to 85% via ester-to-amide substitution).
- Molecular Dynamics (MD) : Simulate binding persistence (100 ns trajectories) to identify stable conformers for lead optimization .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, IC₅₀ values vary 3-fold between HeLa and MCF-7 cells due to differential hCA IX expression .
- Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability in MIC measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
